4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol
Overview
Description
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol is a chemical compound with the molecular formula C9H10N4O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a mercapto group, and a methoxy group attached to a phenol ring, along with a triazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-6-mercapto-1,2-dihydro-1,3,5-triazine with 3-methoxyphenol in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenols.
Scientific Research Applications
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol involves its interaction with specific molecular targets. The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The triazine ring structure can interact with nucleic acids, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)benzene-1,2-diol: Similar structure but lacks the methoxy group.
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-2-chlorophenol: Contains a chlorine atom instead of a methoxy group.
Uniqueness
4-(4-Amino-6-mercapto-1,2-dihydro-1,3,5-triazin-2-yl)-3-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-2-(4-hydroxy-2-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-16-7-4-5(15)2-3-6(7)8-12-9(11)14-10(17)13-8/h2-4,8,15H,1H3,(H4,11,12,13,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAZHZPKKJDTDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C2NC(=S)NC(=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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